Array ( [bid] => 12923488 )
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- is an organic compound belonging to the cinnoline family, characterized by its unique structure and properties. Its chemical formula is , and it has a monoisotopic mass of approximately 305.165. This compound is notable for its incorporation of a diethylamino group and a fluorine atom, which may enhance its biological activity and pharmacological potential .
The chemical behavior of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- can be explored through various reactions typical for amides and heterocyclic compounds. Key reactions include:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
Research indicates that compounds within the cinnoline family exhibit diverse biological activities. Specifically, 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- has shown promise in:
The exact mechanisms of action are still under investigation but may involve interactions with specific biological targets or pathways.
The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- typically involves multi-step synthetic pathways:
These synthesis methods allow for the production of this compound in sufficient yields for further study and application .
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- has potential applications in various fields:
Interaction studies are crucial for understanding how 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- interacts with biological systems:
These studies are essential for evaluating the safety and effectiveness of this compound in clinical settings.
Several compounds share structural similarities with 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro-. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Cinnolinecarboxamide, 4-amino-7-fluoro- | Similar cinnoline core with different substitutions | Potentially different biological activity due to substitution |
| 3-Cinnolinecarboxamide, N-(2-(4-morpholinyl)ethyl)-8-fluoro- | Morpholinyl substitution instead of diethylamino | May exhibit different pharmacological profiles |
| 3-Cinnolinecarboxamide, N-(2-(1-pyrrolidinyl)ethyl)-8-fluoro- | Pyrrolidinyl substitution | Altered interaction with biological targets |
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-8-fluoro- lies in its specific combination of functional groups and fluorination, which may confer distinct properties compared to these similar compounds .
The systematic IUPAC name for this compound is 4-amino-N-[2-(diethylamino)ethyl]-8-fluorocinnoline-3-carboxamide, reflecting its substitution pattern and functional groups. The cinnoline scaffold consists of a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. Key structural features include:
The molecular formula C₁₅H₂₀FN₅O corresponds to a molecular weight of 305.35 g/mol. The SMILES string CCN(CC)CCNC(=O)C1=NN=C2C(=C1N)C=CC=C2F and InChIKey LCIAUKLATLRGPJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Cinnoline derivatives have been studied since the 19th century, with early syntheses relying on the Richter cinnoline synthesis and Widman–Stoermer synthesis. These methods enabled the exploration of cinnoline’s bioisosteric potential compared to quinoline and isoquinoline. The introduction of fluorine into heterocycles, as seen in this compound, became prominent in the late 20th century to improve pharmacokinetic properties. Patent literature reveals that alkylaminoethyl carboxamide side chains, such as the diethylaminoethyl group in this molecule, were optimized to enhance binding to central nervous system targets.
Cinnolines belong to the naphthyridine family, a class of bicyclic heterocycles containing two nitrogen atoms. Unlike quinoxaline (nitrogens at positions 1 and 4) or phthalazine (nitrogens at positions 1 and 2), cinnoline’s nitrogen atoms occupy positions 1 and 2, creating a unique electron-deficient aromatic system. This compound further subclassifies as a 1,2-diazanaphthalene with:
The interplay between these substituents positions it as a candidate for modulating protein-ligand interactions in therapeutic contexts.